molecular formula C20H22N2O B1440285 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile CAS No. 1158750-70-9

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Cat. No.: B1440285
CAS No.: 1158750-70-9
M. Wt: 306.4 g/mol
InChI Key: CDEPLQXNGXSQOK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H22N2O It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with piperidine, followed by the introduction of a benzyl group and subsequent nitrile formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-4-(4-hydroxyphenyl)piperidine-4-carbonitrile: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    1-Benzyl-4-(4-chlorophenyl)piperidine-4-carbonitrile: The presence of a chlorine atom can affect the compound’s electronic properties and interactions with other molecules

Properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEPLQXNGXSQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180078
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-70-9
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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